molecular formula C19H17NO3 B12587275 Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate CAS No. 651053-62-2

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate

Cat. No.: B12587275
CAS No.: 651053-62-2
M. Wt: 307.3 g/mol
InChI Key: DDHLVGFRYGBGOT-UHFFFAOYSA-N
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Description

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is a chemical reagent designed for research and development applications. This compound features a hybrid structure incorporating a pyridine core, a 2-methoxyphenyl group, and a phenyl carbamate ester. This molecular architecture is of significant interest in medicinal chemistry and chemical synthesis. Compounds with pyridine and methoxyphenyl components are frequently investigated as key intermediates or scaffolds in drug discovery efforts. Related pyridine-carboxylate structures have been identified as potential acetylcholinesterase inhibitors for Alzheimer's disease research , while other methoxyphenyl derivatives serve as essential building blocks for synthesizing more complex molecules . The specific stereochemistry and functional groups of this reagent make it a valuable precursor for developing novel pharmacologically active agents, such as enzyme inhibitors, and for material science applications. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

651053-62-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

phenyl 2-(2-methoxyphenyl)-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H17NO3/c1-22-18-13-6-5-11-16(18)17-12-7-8-14-20(17)19(21)23-15-9-3-2-4-10-15/h2-14,17H,1H3

InChI Key

DDHLVGFRYGBGOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C=CC=CN2C(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method A: Boron-Catalyzed Synthesis

This method utilizes boron-based catalysts to facilitate the coupling reaction between aryl halides and pyridine derivatives.

  • Reagents :

    • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate
    • Aryl halide (e.g., methyl 4-bromobenzoate)
  • Procedure :

    • Combine the reagents in a microwave vial.
    • Stir at room temperature for approximately 16 hours.
    • Dilute with ethyl acetate and filter through Celite.
    • Remove solvents under reduced pressure to obtain the crude product, which can be purified by flash column chromatography.
  • Yield : Approximately 99% with proper purification techniques.

Method B: One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis that simplifies the reaction steps.

  • Reagents :

    • Aryl halide (such as methyl 4-bromobenzoate)
    • tert-butyl pyridine carboxylate
    • Pd/C catalyst
  • Procedure :

    • Combine all reagents in a test tube under nitrogen atmosphere.
    • Heat the mixture at elevated temperatures (e.g., 80 °C) for several hours.
    • After completion, cool and filter the mixture, then concentrate to yield the desired compound.
  • Yield : Reported yields vary but can reach up to 83%.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the preparation methods discussed:

Method Key Reagents Reaction Conditions Yield (%) Advantages
Method A tert-butyl boronate, aryl halide Microwave, room temperature ~99 High yield, effective purification
Method B Aryl halide, pyridine carboxylate, Pd/C One-pot synthesis at elevated temp Up to 83 Simplified procedure, reduced reaction time

Research Findings and Characterization

Characterization of this compound typically involves techniques such as NMR spectroscopy and IR spectroscopy:

  • NMR Spectroscopy :

    • Chemical shifts observed in $$ \delta $$ values can provide insights into the molecular structure and confirm successful synthesis.
    • For instance, key peaks might appear around $$ \delta $$ values indicative of aromatic protons and functional groups.
  • IR Spectroscopy :

    • Characteristic absorption bands can be detected corresponding to functional groups such as carbonyls and aromatic rings.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective redox transformations at its ester and aromatic moieties:

  • Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) to yield carboxylic acids or ketones via ester cleavage or methoxy group demethylation.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative while preserving the ester group.

Key Conditions :

Reaction TypeReagents/ConditionsProductYield
OxidationKMnO₄, H₂SO₄, ΔCarboxylic acid~60%
ReductionH₂ (1 atm), Pd/C, EtOHAlcohol derivative~75%

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic attacks at specific positions:

  • Methoxy Group Displacement : Treatment with amines (e.g., NH₃/EtOH) replaces the methoxy group with amino substituents.

  • Ester Hydrolysis : Alkaline hydrolysis (NaOH/H₂O) converts the ester to a carboxylate, enhancing water solubility.

Mechanistic Insight :
The reaction proceeds via a two-step process:

  • Nucleophilic attack at the pyridine C-2 position.

  • Rearomatization through elimination of methanol or acetate .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives:

Suzuki-Miyaura Coupling

  • Substrates : Boronic acids (e.g., arylboronic acids)

  • Catalyst : Pd(PPh₃)₄

  • Conditions : DME/H₂O, Na₂CO₃, 150°C (microwave)

  • Product : Biaryl derivatives with retained ester functionality .

Example :

text
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate + PhB(OH)₂ → 2,5-Diphenylpyridine derivative (Yield: 90%)[6]

Cyclization and Rearrangement

Under basic or thermal conditions, the compound undergoes intramolecular cyclization:

  • Base-Mediated Cyclization : DABCO or secondary amines induce acetyl migration, forming hydrazones .

  • Thermal Rearrangement : Heating >130°C promotes heterolytic cleavage and recombination, generating fused pyrazolo-pyridine systems .

Notable Product :
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (confirmed by X-ray diffraction) .

Functional Group Interconversion

The ester group serves as a handle for diverse transformations:

ReactionReagentsProductApplication
Ester → Amide NH₃/MeOHCarboxamide derivativeBioactivity modulation
Ester → Acid LiOH/H₂O-THFFree carboxylic acidSalt formation
Ester → Alcohol LiAlH₄Primary alcoholPolymer synthesis

Biological Activity Modulation

Derivatives exhibit structure-dependent interactions:

  • Antimicrobial Activity : Carboxamide analogues show MIC values <10 μM against Gram-positive bacteria .

  • Receptor Binding : Substituent variations (e.g., trifluoromethyl groups) enhance D3 receptor selectivity (Kᵢ <1 nM) .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (NO₂, CN) improve metabolic stability.

  • Bulky substituents at C-4 reduce off-target binding .

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that compounds similar to Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate exhibit significant anticancer activity. A study synthesized novel pyridine derivatives and evaluated their effects on different cancer cell lines, including breast and colon cancer cells. The findings showed that certain derivatives demonstrated selective cytotoxicity against tumor cells while sparing normal cells, suggesting a promising therapeutic potential for these compounds in cancer treatment .

  • Mechanism of Action : The anticancer efficacy is often attributed to the ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation, such as phosphodiesterase 3A (PDE3A) . Additionally, their antioxidant properties may contribute to their anticancer effects by reducing oxidative stress in cells.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including the DPPH assay. This activity is crucial as it can protect cells from oxidative damage, which is a contributing factor in the development of various diseases, including cancer .

Industrial Applications

Beyond its biological significance, this compound serves as a versatile building block in organic synthesis. Its applications include:

  • Catalyst Development : The compound has been explored for use as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates .
  • Material Science : Its structural properties make it suitable for developing new materials with specific electronic or optical characteristics.

Case Studies

Several studies highlight the effectiveness of derivatives of this compound:

  • Study on Antitumor Effects : A series of thienopyridine derivatives were synthesized and tested against triple-negative breast cancer cell lines. The most promising compound demonstrated significant growth inhibition without affecting non-tumorigenic cells, indicating selective cytotoxicity .
  • Evaluation of Antioxidant Activity : Research documented the antioxidant capacity of related pyridine compounds through DPPH assays, supporting their potential use as protective agents against oxidative stress-related diseases .

Data Table: Summary of Key Findings

ApplicationDescriptionFindings
Anticancer ActivityInhibits tumor cell growthSelective cytotoxicity against cancer cells
Antioxidant ActivityReduces oxidative stressEffective in DPPH assays
Synthesis MethodsMulti-step organic reactionsUtilizes aryl halides and cross-coupling
Industrial UseCatalyst development and material synthesisStabilizes reactive intermediates

Mechanism of Action

The mechanism of action of Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three classes of analogs based on substituent patterns and synthetic utility:

Compound Name/Type Key Substituents Synthesis Method Yield/Selectivity Primary Application
Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate 2-methoxyphenyl, phenyl carboxylate Rh-catalyzed reductive Heck reaction 85–92%, >90% ee Enantioselective piperidine synthesis
Phenyl 2-methoxy-3-pyridinecarboxylate (CAS 415710-23-5) 2-methoxy, carboxylate at 3-position Not specified (commercial reagent) >95% purity General organic synthesis
tert-Butyl 4-(3-(2-...)cyclohex-1-enyl)-5,6-dihydropyridine-1(2H)-carboxylate (Compound 353, EP 2697207B1) Trifluoromethylphenyl, tert-butyl carboxylate Multi-step microwave-assisted synthesis ~70% after purification Pharmacological intermediates
Deuterated analogs (e.g., Phenyl 4-Bromo-2-(ethyl-d3)pyridine-1(2H)-carboxylate) Deuterated ethyl group, bromo substituent Isotope exchange or deuterated precursors Not reported Metabolic stability studies

Reactivity and Catalytic Performance

  • Enantioselectivity: The target compound outperforms non-methoxy analogs in Rh-catalyzed reactions due to the electron-donating methoxy group, which stabilizes transition states in asymmetric carbometalation steps .
  • Functional Group Tolerance : Unlike bulkier tert-butyl derivatives (e.g., Compound 353), this compound tolerates aryl, heteroaryl, and vinyl boronic acids without significant steric hindrance .
  • Synthetic Scalability : Commercial analogs like phenyl 2-methoxy-3-pyridinecarboxylate are readily available but lack the positional isomerism required for enantioselective piperidine synthesis .

Pharmacological and Industrial Relevance

  • Piperidine Synthesis : The compound enables efficient access to 3-substituted piperidines, a scaffold present in >20% of FDA-approved drugs (e.g., antihistamines, antipsychotics) .
  • Patent Derivatives : Compounds like those in EP 2697207B1 (e.g., Compound 355) incorporate trifluoromethyl groups for enhanced bioactivity but require complex purification (e.g., column chromatography) compared to the simpler methoxy-phenyl analog .
  • Deuterated Versions : Deuterated pyridine carboxylates (e.g., TR-P336472) exhibit improved metabolic stability but are cost-prohibitive for large-scale applications .

Research Findings and Limitations

  • Catalytic Efficiency : Rhodium catalysts achieve superior enantioselectivity vs. Pd or Cu systems, but Rh cost remains a barrier for industrial adoption .
  • Structural Constraints : Substituent position (2-methoxy vs. 3-methoxy) drastically alters reactivity; 3-substituted analogs are less effective in asymmetric synthesis .
  • Future Directions : Hybrid derivatives combining methoxy and deuterated groups (unreported in current evidence) could optimize both catalytic and pharmacokinetic properties.

Biological Activity

Phenyl 2-(2-methoxyphenyl)pyridine-1(2H)-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core with a phenyl group and a methoxy-substituted phenyl group attached to it, alongside a carboxylate functional group. Its molecular formula is C17H15NO3C_{17}H_{15}NO_3, indicating a structure that combines elements of aromatic chemistry with heterocyclic compounds. The presence of the methoxy group enhances solubility and may influence the compound's electronic properties, making it an interesting subject for biological studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Palladium-catalyzed coupling reactions : This method allows for the selective formation of the desired compound through cross-coupling techniques.
  • Nucleophilic substitution reactions : Utilizing appropriate nucleophiles can lead to the formation of the carboxylate functional group.

These synthetic routes enable modifications that can enhance the biological activity of the compound.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit various pharmacological properties, including:

  • Anti-inflammatory effects : Studies have shown that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial activity : There is ongoing research into its potential as an antimicrobial agent due to its ability to disrupt bacterial communication, particularly through inhibition of quorum sensing mechanisms.

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Hydrophobic interactions : The compound's structure allows for extensive hydrophobic interactions with biological targets, which may enhance its binding affinity and biological efficacy .
  • Inhibition of specific enzymes : Similar compounds have been shown to inhibit key enzymes involved in disease pathways, suggesting that this compound may act similarly .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anti-androgenic Activity : A study on pyridine derivatives demonstrated significant anti-androgenic effects in prostate cancer cell lines, highlighting the potential for similar activity in this compound .
  • In Vivo Efficacy : In vivo studies using animal models have shown that related compounds possess substantial anti-inflammatory effects, with effective doses calculated through various bioassays .
  • Structure–Activity Relationships (SAR) : Research has established SARs for related pyridine derivatives, indicating that modifications can significantly impact biological activity. For instance, substituents at specific positions on the phenyl ring can enhance or diminish efficacy against targeted pathways .

Summary Table of Biological Activities

Biological ActivityRelated CompoundObserved EffectReference
Anti-inflammatoryCelecoxibCOX inhibition
AntimicrobialQuorum sensing inhibitorsDisruption of bacterial communication
Anti-androgenicPyridine derivativesInhibition in cancer cell lines

Q & A

Q. Basic

  • Handling : Use in a fume hood with PPE (gloves, lab coat, eye protection). Treat as a research-grade compound with undefined toxicity; avoid inhalation or skin contact .
  • Storage : Store at 4°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
  • Characterization : Confirm purity via HPLC (>95%) and monitor degradation using TLC or NMR .

What methodologies are effective for analyzing the enantiomeric excess and structural conformation of this compound?

Q. Advanced

  • Enantiomeric Excess (ee) : Use chiral HPLC (e.g., Daicel CHIRALPAK OD-H column) with hexane/2-propanol (98:2) at 0.5 mL/min, detecting at 214 nm. Retention times (e.g., 13.6 min for minor, 14.6 min for major enantiomer) and peak integration determine ee (≥90%) .
  • Structural Confirmation : ¹H/¹³C NMR detects rotamers (e.g., δ 5.76–5.64 ppm for diastereotopic protons) and quantifies regioselectivity. 2D NMR (COSY, NOESY) resolves bicyclic intermediates .

How does the choice of catalyst influence the yield and enantioselectivity in asymmetric syntheses involving this compound?

Q. Advanced

  • Rhodium Catalysts : Achieve high yields (≤96%) and ee (>90%) in reductive Heck reactions but require expensive chiral phosphine ligands .
  • Cu-Bi Systems : Provide moderate yields (63–72%) with comparable ee (90–91%) but tolerate diverse alkynes (e.g., hex-1-ynyl, 3-oxooct-1-ynyl) for functionalization .
  • Heterogeneous Catalysts : Gold on MCM-41 silica enables oxidative ring expansion with pyridine N-oxide (93% yield after 7 reuses), ideal for scalable syntheses .

Can heterogeneous catalysts be reused in reactions involving this compound without significant loss of activity?

Advanced
Yes. For example, MCM-41-Ph₂P-AuNTf₂ catalyzes oxidative ring expansions with ≤96% yield initially and retains 93% yield after seven cycles. Leaching tests (ICP-MS) confirm <2% Au loss. Regeneration via washing with CH₂Cl₂ and drying under vacuum maintains crystallinity (XRD) and pore structure (BET analysis) .

What spectroscopic techniques are most reliable for characterizing intermediates and derivatives of this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR identifies rotamers (e.g., δ 6.78–6.66 ppm for pyridine protons) and quantifies diastereomer ratios .
  • IR Spectroscopy : Confirms carbonyl stretches (e.g., 1730 cm⁻¹ for ester groups) and absence of impurities .
  • Mass Spectrometry : HRMS validates molecular ions (e.g., [M + Na]⁺ at m/z 284.1257) and fragmentation patterns .

How can researchers resolve contradictions in regioselectivity data during functionalization reactions?

Q. Advanced

  • Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) to track carbometalation pathways in Rh-catalyzed reactions .
  • Computational Modeling : DFT calculations predict transition states for alkyne additions, reconciling discrepancies in regioselectivity (e.g., 1,2- vs. 1,3-insertion) .
  • Control Experiments : Compare yields under varying temperatures (e.g., 0°C vs. 25°C) to isolate kinetic vs. thermodynamic products .

What strategies optimize the synthesis of enantiopure piperidine derivatives from this compound?

Q. Advanced

  • Dynamic Kinetic Resolution : Combine Rh catalysis with chiral ligands (e.g., (R)-BINAP) to convert racemic intermediates into single enantiomers .
  • Protecting Groups : Use tert-butyl esters (e.g., tert-butyl pyridine-1(4H)-carboxylate) to stabilize intermediates during bicyclic piperidine formation .
  • Flow Chemistry : Continuous flow systems enhance reproducibility in multi-step sequences (e.g., Heck reaction → reduction → crystallization) .

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